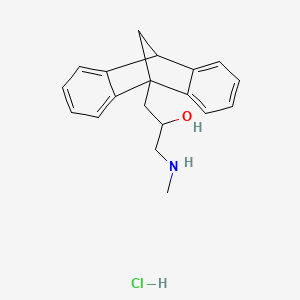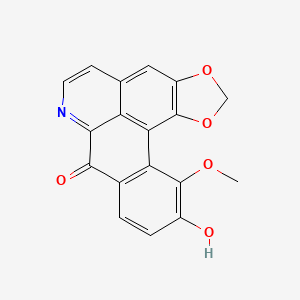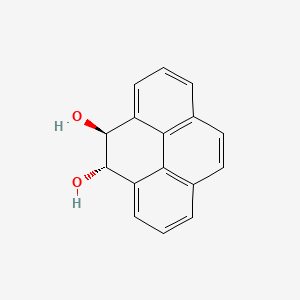
trans-4,5-Dihydro-4,5-dihydroxypyrene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Trans-4,5-Dihydroxy-4,5-dihydropyrene is a member of phenanthrenes.
Aplicaciones Científicas De Investigación
Fungal Metabolism and Environmental Detoxification
- Study Context: Research by Lange et al. (1994) focused on the metabolism of pyrene, a polycyclic aromatic hydrocarbon, by the plant-inhabiting basidiomycete Crinipellis stipitaria JK364. This study is significant for understanding the role of fungi in detoxifying environmental pollutants.
- Key Findings: The study found that the fungus metabolized pyrene into various metabolites, including trans-4,5-dihydro-4,5-dihydroxypyrene. This discovery highlights a novel pathway of fungal metabolism and its potential in bioremediation of polluted environments.
Mutagenicity Enhancement in Bacterial Studies
- Study Context: The study by Okamoto & Yoshida (1981) explored the interaction of hydroxypyrenes, including trans-4,5-dihydro-4,5-dihydroxypyrene, with other compounds in bacterial systems.
- Key Findings: The research demonstrated that hydroxypyrenes could enhance the mutagenicity of certain compounds. This finding is crucial for understanding the carcinogenic potential of environmental pollutants and their interactions.
Metabolic Studies and Carcinogen Research
- Study Context: In the field of cancer research, the synthesis of metabolites of 1-nitropyrene (a known carcinogen) was investigated by El-Bayoumy et al. (1986). This study is pertinent for understanding how carcinogens are metabolized in organisms.
- Key Findings: One of the synthesized metabolites was trans-4,5-dihydro-4,5-dihydroxypyrene, providing insights into the metabolic pathways of carcinogens and their potential biological impacts.
Hepatic Metabolism and Drug Interaction Studies
- Study Context: The work by Howard et al. (1985) compared in vitro and in vivo metabolism of the carcinogen 1-nitropyrene in the liver, shedding light on metabolic processes relevant to pharmacology and toxicology.
- Key Findings: They discovered that trans-4,5-dihydro-4,5-dihydroxypyrene was one of the metabolites formed, indicating its role in the hepatic metabolism of certain carcinogens.
Enzymatic Metabolism and Environmental Pollutants
- Study Context: Research on the biotransformation of environmental pollutants was conducted by Eaton & Nitterauer (1994), focusing on the degradation of benzothiophene by specific bacteria.
- Key Findings: Their findings included the identification of trans-4,5-dihydro-4,5-dihydroxypyrene as a metabolite, contributing to our understanding of microbial pathways in pollutant degradation.
Propiedades
Número CAS |
56183-12-1 |
|---|---|
Nombre del producto |
trans-4,5-Dihydro-4,5-dihydroxypyrene |
Fórmula molecular |
C16H12O2 |
Peso molecular |
236.26 g/mol |
Nombre IUPAC |
(4S,5S)-4,5-dihydropyrene-4,5-diol |
InChI |
InChI=1S/C16H12O2/c17-15-11-5-1-3-9-7-8-10-4-2-6-12(16(15)18)14(10)13(9)11/h1-8,15-18H/t15-,16-/m0/s1 |
Clave InChI |
NIUGQCSXPHANNG-HOTGVXAUSA-N |
SMILES isomérico |
C1=CC2=C3C(=C1)[C@@H]([C@H](C4=CC=CC(=C43)C=C2)O)O |
SMILES |
C1=CC2=C3C(=C1)C(C(C4=CC=CC(=C43)C=C2)O)O |
SMILES canónico |
C1=CC2=C3C(=C1)C(C(C4=CC=CC(=C43)C=C2)O)O |
Otros números CAS |
56183-12-1 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



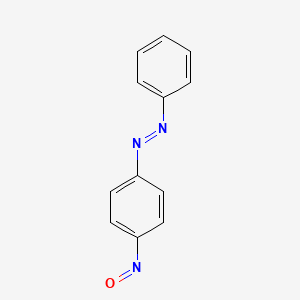
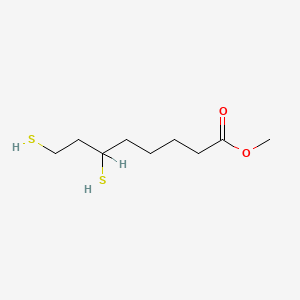
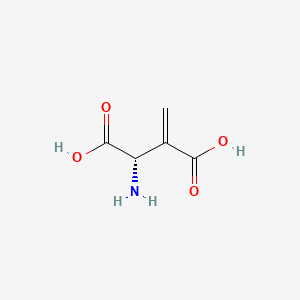
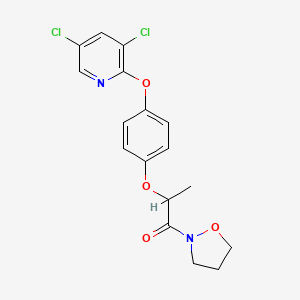
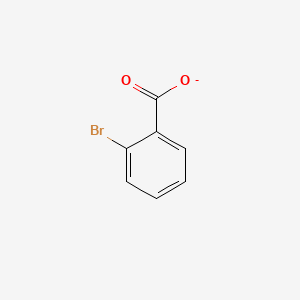
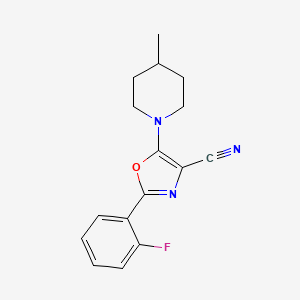
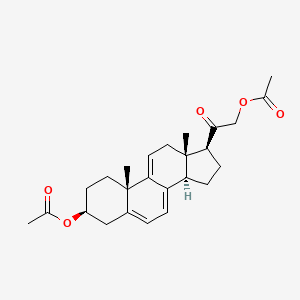
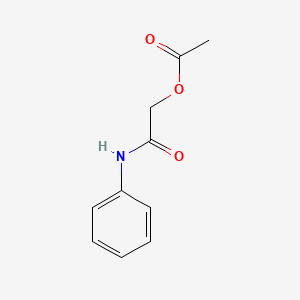
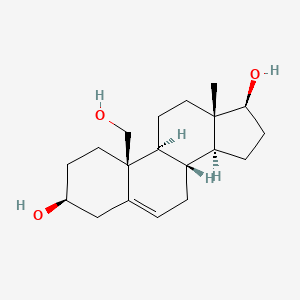
![2-hydroxy-2-[(4-hydroxyphenyl)methyl]butanedioic Acid](/img/structure/B1222936.png)
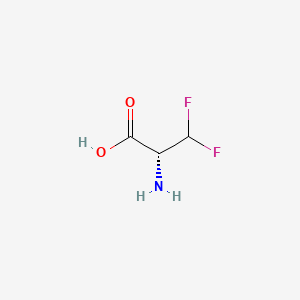
![[(2R,3S,4R,5R)-3,4-dihydroxy-5-(5-methoxy-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl dihydrogen phosphate](/img/structure/B1222942.png)
